2,2-Diphenylpropionic acid
Overview
Description
2,2-Diphenylpropionic acid is an organic compound with the molecular formula C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol . . This compound is characterized by the presence of two phenyl groups attached to the second carbon of a propionic acid backbone, making it a derivative of propionic acid.
Mechanism of Action
. The primary targets of this compound are not explicitly mentioned in the available literature. , suggesting that it may interact with enzymes or proteins involved in this process.
Mode of Action
It has been found to act as a competitive inhibitor of the bacterial bioluminescence reaction . This suggests that it may bind to the active site of an enzyme involved in this reaction, preventing the normal substrate from binding and thus inhibiting the reaction.
Pharmacokinetics
Its molecular weight of 22627 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 2,2-Diphenylpropionic acid are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been found that this compound derivatives can affect the growth of silkworm larvae, suggesting potential interactions with the biochemical pathways involved in growth and development .
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 300 °C (lit.) , suggesting that it is stable under normal laboratory conditions.
Metabolic Pathways
Given its chemical structure, it is likely that this compound is metabolized through phase I and phase II metabolic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Diphenylpropionic acid can be synthesized through various methods. One common method involves the reaction of diphenyl propylene with an organic peroxide in a solvent such as methanol or diethyl ether . The reaction conditions, including temperature and time, are controlled to obtain a higher yield of the product.
Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high purity and yield. The process typically includes steps such as crystallization and purification to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diphenylpropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 2,2-diphenylpropanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound
Scientific Research Applications
2,2-Diphenylpropionic acid has several applications in scientific research:
Comparison with Similar Compounds
- 3,3-Diphenylpropionic acid
- 2-Phenylpropionic acid
- Triphenylacetic acid
- 2-Methyl-2-phenylpropanoic acid
Comparison: 2,2-Diphenylpropionic acid is unique due to the presence of two phenyl groups on the second carbon of the propionic acid backbone. This structural feature imparts distinct chemical and physical properties compared to similar compounds. For example, 3,3-Diphenylpropionic acid has the phenyl groups on the third carbon, leading to different reactivity and biological activity. Similarly, 2-Phenylpropionic acid, with only one phenyl group, exhibits different chemical behavior and applications .
Properties
IUPAC Name |
2,2-diphenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-15(14(16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODELFXJUOVNEFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204126 | |
Record name | 2,2-Diphenylpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5558-66-7 | |
Record name | 2,2-Diphenylpropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5558-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Diphenylpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005558667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5558-66-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Diphenylpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-diphenylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.477 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2-DIPHENYLPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG6PED9U1M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,2-Diphenylpropionic acid relate to its antimuscarinic activity?
A1: While this compound itself is not the focus of antimuscarinic studies, its ester derivative, aprophen (2-diethylaminoethyl 2,2-diphenylpropionate), exhibits such activity. A study [] synthesized a metabolite of aprophen, 2-[N-(ethyl)-(N-beta-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate, and found it to possess weaker antimuscarinic activity compared to aprophen. This suggests that the diethylaminoethyl ester moiety in aprophen plays a crucial role in its potency, likely through interactions with muscarinic receptors.
Q2: Can this compound participate in photochemical reactions?
A2: Yes, research indicates that this compound can engage in photochemical reactions with certain compounds. Specifically, studies [, ] investigated its reactions with 4-methyl-2-quinolinecarbonitrile. These reactions, proposed to proceed through a radical-pair mechanism [], were influenced by factors like solvent and magnetic fields, highlighting the complex nature of these photochemical processes. Interestingly, when 4-methyl-2-quinolinecarbonitrile reacted with chiral analogs of this compound, no significant magnetic field effects or chiral symmetry breaking were observed [].
Q3: Are there analytical techniques to study the reactions involving this compound?
A3: While the provided research abstracts [, , ] don't delve into specific analytical techniques employed, it's safe to assume standard methods were used. These likely include techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product structures and High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and isolate products. Further research in this area could explore more specialized techniques for real-time monitoring of these photochemical reactions, potentially providing deeper insights into their mechanisms.
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